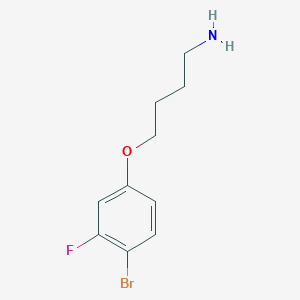

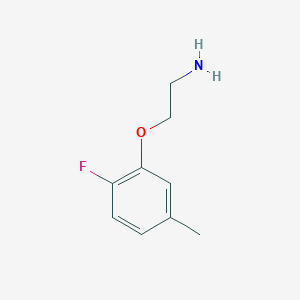

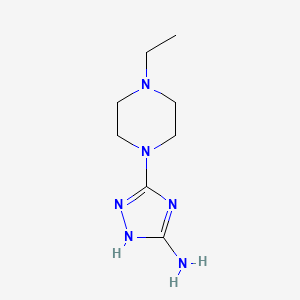

![molecular formula C20H24N2O B1400160 3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one CAS No. 1361111-20-7](/img/structure/B1400160.png)

3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one

Übersicht

Beschreibung

“3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one” is a chemical compound with the molecular formula C20H24N2O1. It’s a product offered by several chemical suppliers123.

Molecular Structure Analysis

The molecular structure of “3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one” is not directly available. However, related compounds like “3-(3-phenylphenyl)piperazin-2-one” have been analyzed5. The InChI code for this compound is 1S/C16H16N2O/c19-16-15(17-9-10-18-16)14-8-4-7-13(11-14)12-5-2-1-3-6-12/h1-8,11,15,17H,9-10H2,(H,18,19)5.

Chemical Reactions Analysis

Specific chemical reactions involving “3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one” are not available in the literature. However, related compounds like “1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide” are known to be used as carboxyl activating agents for the coupling of primary amines to yield amide bonds6.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one” are not directly available. However, it’s known that the compound has a molecular weight of 308.4 g/mol1.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Organic Synthesis

Silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP) serves as an efficient solid base for synthesizing a series of 4H-benzo[b]pyran derivatives. This includes the preparation of 3,4-dihydropyrano[c]chromenes, 2-amino-4H-pyrans, 1,4-dihydropyrano[2,3-c]pyrazoles, and 2-amino-4H-benzo[e]-chromenes through the condensation reaction of various compounds with aromatic aldehydes and malononitrile in refluxing aqueous ethanol. This catalyst showcases similar efficiency when reused, highlighting its potential for recyclable and sustainable chemical synthesis (Niknam, Borazjani, Rashidian, & Jamali, 2013).

Drug Delivery Systems

Research on novel morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) has shown promising results for topical drug delivery. These compounds were synthesized to evaluate their potential as prodrugs for naproxen, aiming to improve skin permeability and drug delivery efficiency. Findings indicated that certain methylpiperazinyl derivatives significantly enhanced skin permeation of naproxen, offering insights into designing better drug delivery systems (Rautio, Nevalainen, Taipale, Vepsäläinen, Gynther, Laine, & Järvinen, 2000).

Antimicrobial Activity

Silica-bonded propylpiperazine-N-sulfamic acid was employed as a recyclable catalyst for synthesizing 8-hydroxy-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one derivatives. These compounds were evaluated for their in vitro antimicrobial activity against different bacterial and fungal strains, demonstrating the potential use of piperazine derivatives in developing new antimicrobial agents (Ghashang, Mansoor, & Aswin, 2015).

Synthesis of Novel Compounds

The synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile through nucleophilic substitution reactions demonstrates the versatility of piperazine derivatives in organic chemistry. Such reactions enable the creation of complex molecules with potential applications in pharmaceuticals and materials science (Mishriky & Moustafa, 2013).

Safety And Hazards

Specific safety and hazard information for “3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one” is not available. It’s always recommended to handle chemical compounds with appropriate safety measures.

Zukünftige Richtungen

The future directions for “3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one” are not specified in the available literature. It’s possible that this compound could be of interest in various fields of chemical research.

Please note that this information is based on the limited data available and may not fully cover all aspects of your request. For more detailed information, further research and experimental studies would be required.

Eigenschaften

IUPAC Name |

3-[(3-phenylphenyl)methyl]-1-propylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-2-12-22-13-11-21-19(20(22)23)15-16-7-6-10-18(14-16)17-8-4-3-5-9-17/h3-10,14,19,21H,2,11-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFWVFULZROXGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCNC(C1=O)CC2=CC(=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

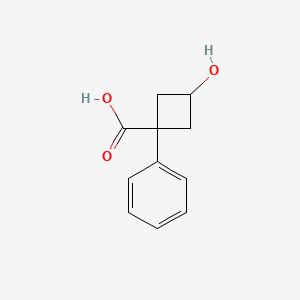

![tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate](/img/structure/B1400081.png)

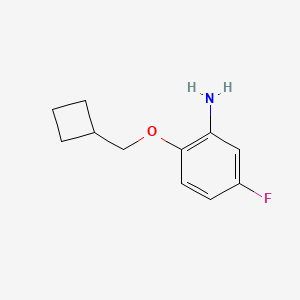

![5-[(Cyclobutylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1400082.png)

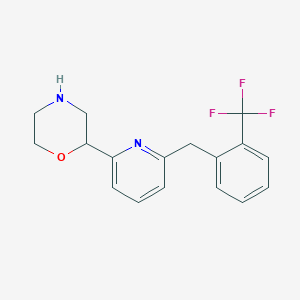

![1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1400085.png)

![3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol](/img/structure/B1400086.png)

![Spiro[2.3]hexan-5-ylmethanamine](/img/structure/B1400091.png)